molecular formula C17H17BrClNO B13718367 2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol

2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol

Cat. No.: B13718367
M. Wt: 366.7 g/mol
InChI Key: GSHVIOLHJDDSSY-UHFFFAOYSA-N
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Description

2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl group attached to a pyrrolidine ring, which is further connected to a phenol group. The intricate arrangement of these functional groups endows the compound with distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol typically involves multi-step organic reactions. One common approach starts with the bromination and chlorination of a phenyl precursor, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the attachment of the phenol group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The bromine and chlorine substituents can be reduced to their corresponding hydrogen derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Phenyl derivatives with various functional groups replacing the halogens.

Scientific Research Applications

2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHVIOLHJDDSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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